N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines. This compound is characterized by its unique structure, which includes a benzodioxepine ring system substituted with methoxy and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then converted into the corresponding acyl chloride. This intermediate is then reacted with 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine to form the desired carboxamide compound. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of acyl chloride and a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent serotonin receptor agonist with hallucinogenic effects.
4-Bromo-2,5-dimethoxyphenethylamine (25B-NBOMe): Another serotonin receptor agonist with similar hallucinogenic properties.
Uniqueness
N-(2,5-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific benzodioxepine ring system and the combination of methoxy and carboxamide functional groups
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C19H21NO6/c1-22-12-5-6-15(23-2)14(9-12)20-19(21)13-10-17-18(11-16(13)24-3)26-8-4-7-25-17/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,21) |
InChI Key |
FDJBWEZNMCIZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2OC)OCCCO3 |
Origin of Product |
United States |
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